molecular formula C15H13N3O3 B11277685 3-hydroxy-N-(pyridin-2-ylmethyl)-2H-1,4-benzoxazine-6-carboxamide

3-hydroxy-N-(pyridin-2-ylmethyl)-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B11277685
M. Wt: 283.28 g/mol
InChI Key: SOQOAZAUKDYMLL-UHFFFAOYSA-N
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Description

3-hydroxy-N-(pyridin-2-ylmethyl)-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(pyridin-2-ylmethyl)-2H-1,4-benzoxazine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenol with 2-pyridinecarboxaldehyde to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-(pyridin-2-ylmethyl)-2H-1,4-benzoxazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzoxazine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated benzoxazine derivatives.

Scientific Research Applications

3-hydroxy-N-(pyridin-2-ylmethyl)-2H-1,4-benzoxazine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(pyridin-2-ylmethyl)-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-2-methylpyridine: A simpler analog with similar hydroxyl and pyridine functionalities.

    2-hydroxybenzoxazole: Shares the benzoxazine core but lacks the pyridine and carboxamide groups.

Uniqueness

3-hydroxy-N-(pyridin-2-ylmethyl)-2H-1,4-benzoxazine-6-carboxamide is unique due to its combination of a benzoxazine ring, a pyridine moiety, and a carboxamide group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and application.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

3-oxo-N-(pyridin-2-ylmethyl)-4H-1,4-benzoxazine-6-carboxamide

InChI

InChI=1S/C15H13N3O3/c19-14-9-21-13-5-4-10(7-12(13)18-14)15(20)17-8-11-3-1-2-6-16-11/h1-7H,8-9H2,(H,17,20)(H,18,19)

InChI Key

SOQOAZAUKDYMLL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

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